molecular formula C12H14FNO2 B1391661 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 933709-28-5

1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No. B1391661
CAS RN: 933709-28-5
M. Wt: 223.24 g/mol
InChI Key: VRKHVGAKVPJAMZ-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid” is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It has a molecular formula of C12H14FNO2 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a carboxylic acid group and a 4-fluorobenzyl group . The average mass of the molecule is 223.243 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved information, pyrrolidine derivatives are known to be versatile in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“this compound” is a white solid with a molecular weight of 223.24 g/mol. It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, including structures similar to 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid, were detailed by Yin et al. (2004). This research provides insights into the formation of complexes with diverse structural properties (Yin, Wang, Ma, & Wang, 2004).

  • Rajalakshmi et al. (2013) studied the N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline compound, which shares structural similarities with this compound. This work emphasizes the conformational and interactional aspects of such molecules (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2013).

Applications in Asymmetric Synthesis

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKHVGAKVPJAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207138
Record name 1-[(4-Fluorophenyl)methyl]-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933709-28-5
Record name 1-[(4-Fluorophenyl)methyl]-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933709-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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